1-(1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole
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Overview
Description
1-(1-(Naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a complex organic compound that features a naphthalene sulfonyl group attached to a pyrrolidine ring, which is further connected to a 1,2,3-triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthalene Sulfonyl Chloride: Naphthalene is sulfonated using chlorosulfonic acid to form naphthalene-1-sulfonyl chloride.
Synthesis of Pyrrolidine Derivative: The naphthalene-1-sulfonyl chloride is reacted with pyrrolidine to form 1-(naphthalen-1-ylsulfonyl)pyrrolidine.
Click Chemistry Reaction: The final step involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where the pyrrolidine derivative is reacted with an azide to form the 1,2,3-triazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(1-(Naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
1-(1-(Naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The triazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
1-(1-(Naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole: can be compared with other sulfonyl pyrrolidine derivatives and triazole-containing compounds.
Naphthalene Sulfonyl Derivatives: Compounds like naphthalene-1-sulfonyl chloride and naphthalene-2-sulfonyl chloride.
Pyrrolidine Derivatives: Compounds such as 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole.
Uniqueness: The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and potential biological activity. The presence of both the naphthalene sulfonyl group and the triazole ring allows for versatile interactions in chemical and biological systems, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(1-naphthalen-1-ylsulfonylpyrrolidin-3-yl)triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c21-23(22,16-7-3-5-13-4-1-2-6-15(13)16)19-10-8-14(12-19)20-11-9-17-18-20/h1-7,9,11,14H,8,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXGUXRRGALTSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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